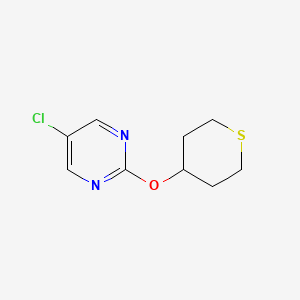

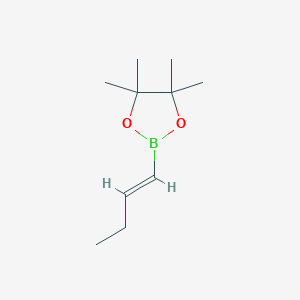

5-Chloro-2-(thian-4-yloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Chloro-2-(thian-4-yloxy)pyrimidine” is a derivative of pyrimidinamine . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They are also structural analogs of purines and have various biological activities .

Synthesis Analysis

A series of pyrimidinamine derivatives, including “5-Chloro-2-(thian-4-yloxy)pyrimidine”, were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

The molecular structure of “5-Chloro-2-(thian-4-yloxy)pyrimidine” is similar to those of purine . It’s part of the pyrimidinamine derivatives, which act as mitochondrial complex I electron transport inhibitors (MET I) .Chemical Reactions Analysis

Pyrimidinamines, including “5-Chloro-2-(thian-4-yloxy)pyrimidine”, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are major members of pyrimidine derivatives .Applications De Recherche Scientifique

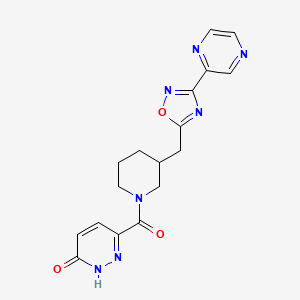

Synthesis of Anticancer Drugs

The compound 5-Chloro-2-(thian-4-yloxy)pyrimidine serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study by Jianlan Kou and Feiyi Yang (2022) developed a rapid synthesis method for this compound, highlighting its importance in pharmaceutical research. The method involves nucleophilic substitution and coupling reactions, achieving a total yield of 44.6%, which emphasizes the compound's role in streamlining the production of anticancer medications (Kou & Yang, 2022).

Molecular Recognition and Drug Design

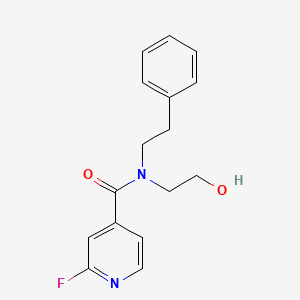

In the realm of molecular recognition, pyrimidine derivatives, including those related to 5-Chloro-2-(thian-4-yloxy)pyrimidine, are studied for their potential in targeted drug action. The work by A. Rajam et al. (2017) on various pyrimidine salts exemplifies the significance of hydrogen bonding in pharmaceuticals, which is vital for understanding drug-receptor interactions and designing more efficient drugs (Rajam et al., 2017).

Nonlinear Optical (NLO) Materials

The study of pyrimidine derivatives extends to the field of material science, particularly in the development of nonlinear optical (NLO) materials. A study by A. Hussain et al. (2020) on thiopyrimidine derivatives demonstrated significant NLO properties, which are essential for applications in optoelectronics and photonics. This research underlines the versatility of pyrimidine derivatives in enhancing the performance of NLO materials (Hussain et al., 2020).

Biological Evaluation for Antimicrobial Activity

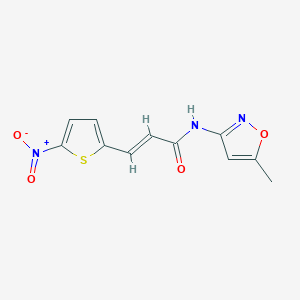

The exploration of pyrimidine derivatives for antimicrobial activity is another area of interest. H. Sayed et al. (2006) synthesized a series of pyrimidine and related derivatives, demonstrating promising antimicrobial properties. This study showcases the potential of pyrimidine derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Sayed et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Thienopyrimidine derivatives, including “5-Chloro-2-(thian-4-yloxy)pyrimidine”, hold a unique place between fused pyrimidine compounds . They are important and widely represented in medicinal chemistry . The current research discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives . It also highlights the most recent research on the anticancer effects of thienopyrimidines through the inhibition of various enzymes and pathways .

Propriétés

IUPAC Name |

5-chloro-2-(thian-4-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQFLEDQKJCGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(thian-4-yloxy)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(oxolan-2-ylmethylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2752281.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2752283.png)

![Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2752288.png)

![2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2752290.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)

![6-chloro-5-fluoro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2752300.png)

![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)